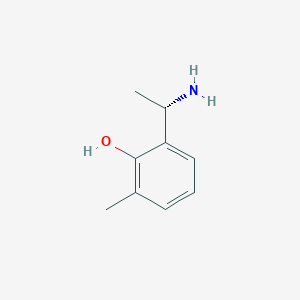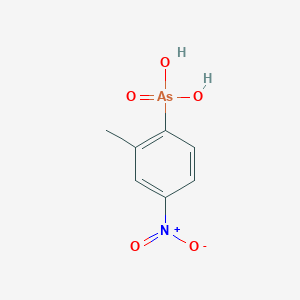![molecular formula C19H12N2 B13815395 7h-Benzo[a]pyrido[3,2-g]carbazole CAS No. 207-89-6](/img/structure/B13815395.png)
7h-Benzo[a]pyrido[3,2-g]carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7H-Benzo[a]pyrido[3,2-g]carbazole: is a complex organic compound with the molecular formula C19H12N2 . It is a polycyclic aromatic compound that contains a pyrido ring fused to a carbazole structure. This compound is known for its potential carcinogenic properties and is found in various pyrolysis mixtures, including those derived from fossil fuels and cigarette smoke .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Benzo[a]pyrido[3,2-g]carbazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under high-temperature conditions. The reaction often requires the use of strong acids or bases as catalysts to facilitate the formation of the fused ring structure .
Industrial Production Methods: Industrial production of this compound is less common due to its carcinogenic nature. when produced, it involves large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and safe production .
化学反应分析
Types of Reactions:
Oxidation: 7H-Benzo[a]pyrido[3,2-g]carbazole can undergo oxidation reactions, leading to the formation of various hydroxylated derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, halogens
Major Products Formed:
Oxidation: Hydroxylated derivatives
Reduction: Dihydro and tetrahydro derivatives
Substitution: Nitrated and halogenated derivatives
科学研究应用
Chemistry: 7H-Benzo[a]pyrido[3,2-g]carbazole is used as a model compound in studying the behavior of polycyclic aromatic hydrocarbons (PAHs) in various chemical reactions. Its unique structure makes it an interesting subject for research in organic synthesis and reaction mechanisms .
Biology: In biological research, this compound is studied for its interactions with DNA and proteins. Its potential carcinogenic properties make it a valuable tool for understanding the mechanisms of chemical carcinogenesis and the development of cancer .
Medicine: While its carcinogenic nature limits its direct use in medicine, this compound is used in research to develop anti-cancer drugs. By understanding how this compound interacts with cellular components, researchers can design molecules that inhibit its harmful effects .
Industry: In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 7H-Benzo[a]pyrido[3,2-g]carbazole involves its interaction with cellular DNA. The compound can intercalate between DNA base pairs, leading to mutations and disruptions in the normal functioning of the cell. This intercalation can result in the activation of oncogenes or the inactivation of tumor suppressor genes, ultimately leading to carcinogenesis .
Molecular Targets and Pathways:
DNA: Intercalation between base pairs
Proteins: Binding to cellular proteins, affecting their function
Pathways: Activation of oncogenes, inactivation of tumor suppressor genes
相似化合物的比较
- 7H-Benzo[c]pyrido[3,2-g]carbazole
- Dibenzo[a,l]pyrene
- Benzo[a]pyrene
Comparison:
- 7H-Benzo[a]pyrido[3,2-g]carbazole is unique due to its specific ring structure and nitrogen atoms, which contribute to its distinct chemical and biological properties.
- 7H-Benzo[c]pyrido[3,2-g]carbazole shares a similar structure but differs in the position of the fused rings, affecting its reactivity and interactions.
- Dibenzo[a,l]pyrene and Benzo[a]pyrene are also polycyclic aromatic hydrocarbons but lack the nitrogen atoms present in this compound, leading to different chemical behaviors and biological effects .
属性
CAS 编号 |
207-89-6 |
|---|---|
分子式 |
C19H12N2 |
分子量 |
268.3 g/mol |
IUPAC 名称 |
7,12-diazapentacyclo[11.8.0.02,11.03,8.014,19]henicosa-1(13),2(11),3(8),4,6,9,14,16,18,20-decaene |
InChI |
InChI=1S/C19H12N2/c1-2-5-13-12(4-1)7-8-15-18-14-6-3-11-20-16(14)9-10-17(18)21-19(13)15/h1-11,21H |
InChI 键 |
GOVPECSAQFXLOD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC3=C2NC4=C3C5=C(C=C4)N=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


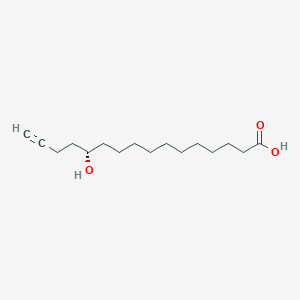
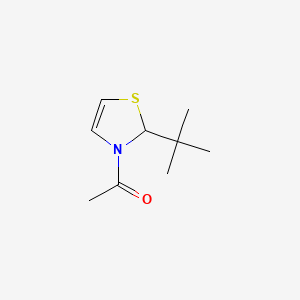
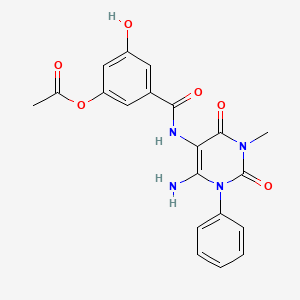
![(1R,2S,4S,5S)-1-(hydroxymethyl)-3,7-dioxatricyclo[4.1.0.02,4]heptan-5-ol](/img/structure/B13815340.png)
![6-Bromo-1-(2-cyanoethyl)-2-[4-(diethylamino)phenyl]benz[cd]indolium chloride](/img/structure/B13815348.png)
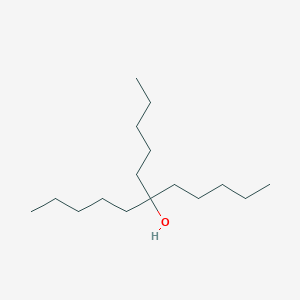
![2-[2-(hexadecylcarbamoyloxy)ethoxy]ethyl N-hexadecylcarbamate](/img/structure/B13815362.png)
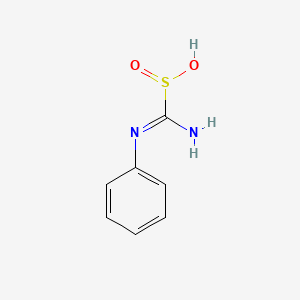
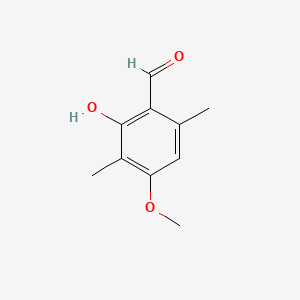
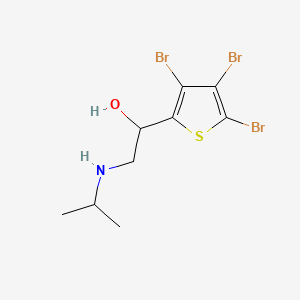

![3-Methyl-2-[(trimethylsilyl)oxy]-2-pentenoic acid trimethylsilyl ester](/img/structure/B13815385.png)
